Cas no 5428-32-0 (1,2-Ethanediamine,N1,N2-bis[(4-methoxyphenyl)methylene]-)

1,2-Ethanediamine,N1,N2-bis[(4-methoxyphenyl)methylene]- structure
5428-32-0 structure
Product name:1,2-Ethanediamine,N1,N2-bis[(4-methoxyphenyl)methylene]-
CAS No:5428-32-0
MF:C18H20N2O2
MW:296.363604545593
CID:387093
PubChem ID:224431

1,2-Ethanediamine,N1,N2-bis[(4-methoxyphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1,N2-bis[(4-methoxyphenyl)methylene]-
    • N1,N2-bis[(4-methoxyphenyl)methylene]-1,2-Ethanediamine
    • 1,2-Ethanediamine,N,N'-bis[(4-methoxyphenyl)methylene]- (9CI)
    • Ethylenediamine,N,N'-bis(p-methoxybenzylidene)- (6CI,8CI)
    • N,N'
    • N,N'-Bis(4-methoxybenzylidene)ethane-1,2-diamine
    • N,N'-Bis(4-methoxybenzylidene)ethylenediamine
    • N,N'-bis-(p-anisylmethylene)ethane diamine
    • N,N'-bis[(4-methoxyphenyl)methlylidene]ethane-1,2-diamine
    • N,N'-Bis[(4-methoxyphenyl)methylene]-1,2-ethanediamine
    • (E,E)-N,N'-1,2-Ethanediylbis[1-(4-methoxyphenyl)methanimine]
    • (N1E,N2E)-N1,N2-bis(4-methoxybenzylidene)ethane-1,2-diamine
    • CBDivE_002546
    • 5428-32-0
    • N~1~,N~2~-bis[(4-methoxyphenyl)methylene]-1,2-ethanediamine
    • CHEMBL593588
    • AKOS024332604
    • QGYVPSAGKHKOQQ-IWGRKNQJSA-N
    • NSC12840
    • SCHEMBL19667728
    • 186293-26-5
    • (E)-[(4-methoxyphenyl)methylidene]({2-[(E)-[(4-methoxyphenyl)methylidene]amino]ethyl})amine
    • AKOS001575785
    • SCHEMBL4898998
    • N1,N2-Bis((4-methoxyphenyl)methylene)-1,2-ethanediamine
    • NSC-12840
    • N,N'-BIS-(4-METHOXYBENZYLIDENE)-ETHYLENEDIAMINE
    • (1e,1'e)-N,N'-(ethane-1,2-diyl)bis(1-(4-methoxyphenyl) methanimine)
    • 4-Methoxybenzylidene,-N,N'-ethylene-1,2-diamino[bis
    • 1L-057
    • N,N'-bis(4-methoxybenzylidene) Ethylenediamine
    • N,N'-Bis-(4-methoxy-benzylidene)-ethane-1,2-diamine
    • MDL: MFCD00964584
    • Inchi: InChI=1S/C18H20N2O2/c1-21-17-7-3-15(4-8-17)13-19-11-12-20-14-16-5-9-18(22-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3
    • InChI Key: QGYVPSAGKHKOQQ-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C=NCCN=CC2=CC=C(C=C2)OC

Computed Properties

  • Exact Mass: 296.1526
  • Monoisotopic Mass: 296.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.2Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.03g/cm3
  • Boiling Point: 440ºC at 760mmHg
  • Flash Point: 176.9ºC
  • Refractive Index: 1.534
  • PSA: 43.18
  • LogP: 3.24180

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.